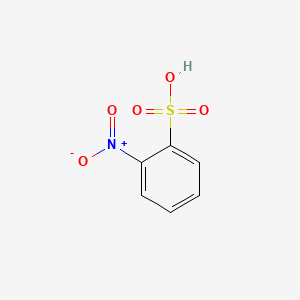

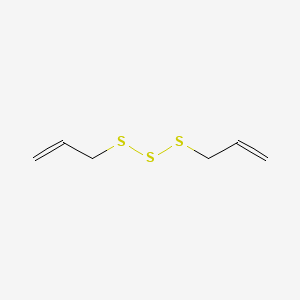

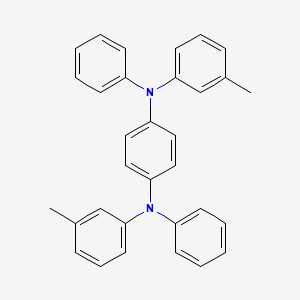

![molecular formula C10H8ClNO B3029914 6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 83419-49-2](/img/structure/B3029914.png)

6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Descripción general

Descripción

“6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one” is a synthetic compound . It has a molecular weight of 179.65 . The compound is yellow to brown in color and has a sticky oil to semi-solid physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, indoline spiropyran containing an σ-acceptor chlorine atom in the 6’ position of the 2H-chromene part of the molecule was synthesized using 1,2,3,3-tetramethyl-3H-indolium perchlorate as a starting compound . This method reportedly achieved higher product yields compared to previous studies .Molecular Structure Analysis

The molecular structure of similar compounds has been established by single crystal X-ray diffraction analysis . The features of the crystal structure and intermolecular interactions were investigated using software packages like CrystalExplorer17 .Chemical Reactions Analysis

Spiropyrans, a class of organic compounds to which “6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one” belongs, can undergo reversible isomerization between the colorless spirocyclic and brightly colored merocyanine forms under the influence of various external factors . This process is called photochromism .Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.65 . It is yellow to brown in color and has a sticky oil to semi-solid physical form . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Potential

Spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their biological activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. Some compounds in this series, particularly 6b and 6u, showed significant activity against the human prostate cancer cell line DU-145. These compounds induce caspase-3 dependent apoptotic cell death by arresting the cell cycle in the G0/G1 phase (Reddy et al., 2015).

Synthesis and Chemical Properties

- Highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones was achieved via catalyst-free cyclopropanation (Maurya et al., 2014).

- An expedient stereoselective synthesis approach for spirocyclopropyl oxindoles from indolin-2-one/N-protected indolin-2-ones and bromonitroalkenes was developed (Roy & Chen, 2013).

- Photochemically induced ring opening of spirocyclopropyl oxindoles was explored, providing insights into the behavior of these compounds under specific conditions (Li et al., 2020).

Anticonvulsant Activity

Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and their structural analogues were synthesized and demonstrated promising anticonvulsant activity in tests. Among these, 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one was notably active in the maximal electroshock seizure test (Rajopadhye & Popp, 1988).

Other Applications

- Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives showed selective and potent cytotoxic efficacy in ovarian cancer in vitro (Karthikeyan et al., 2019).

- A colorimetric detection method for Hg2+ and CH3Hg+ was developed using a novel spirooxazine derivative, demonstrating the versatility of spiro compounds in analytical chemistry (Pattaweepaiboon et al., 2020).

Propiedades

IUPAC Name |

6-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUSZHHHSAODBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205432 | |

| Record name | 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one | |

CAS RN |

83419-49-2 | |

| Record name | 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83419-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

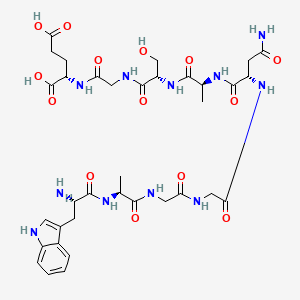

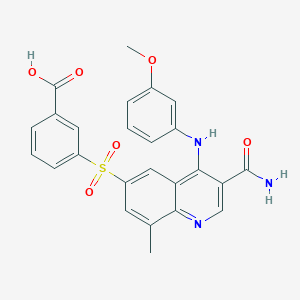

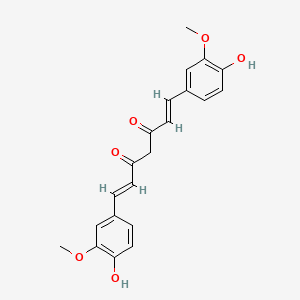

![[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029846.png)

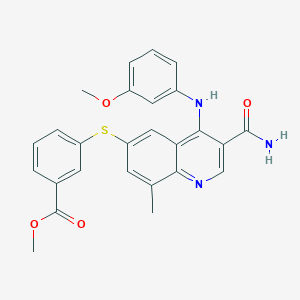

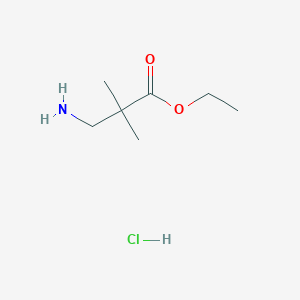

![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)